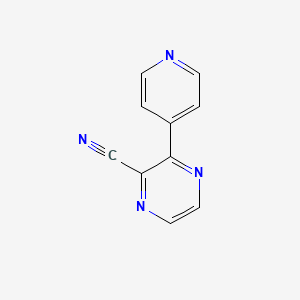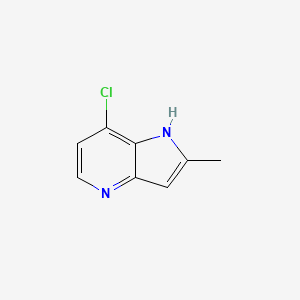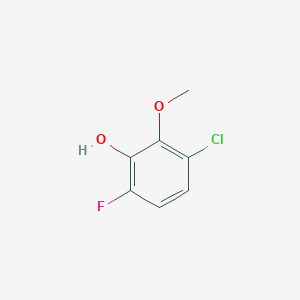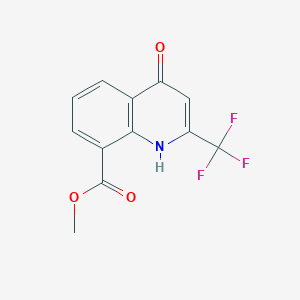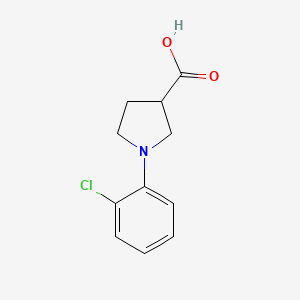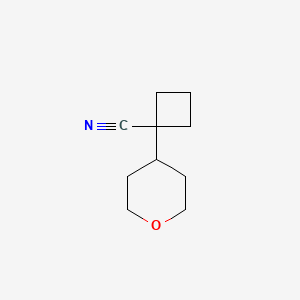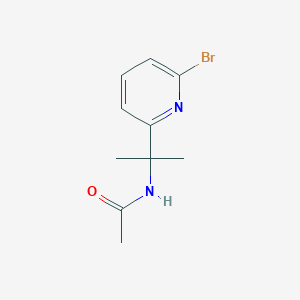
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide
概要
説明
“N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is a chemical compound that is used as a reagent in the synthesis of diarylureas, which are used as allosteric modulators . It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran and hexane at temperatures ranging from -76 to -60℃ . The reaction is then allowed to warm to room temperature, and a 5% aqueous solution of ammonium chloride is added . The product is extracted with dichloromethane and evaporated to yield the desired compound .Molecular Structure Analysis
The molecular formula of “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is C7H7BrN2O . The InChI key, which is a unique identifier for the compound, is OXSDDDKLMCHNHF-UHFFFAOYSA-N .Chemical Reactions Analysis
As a chemical reagent, “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is used in the synthesis of diarylureas . Diarylureas are used as allosteric modulators, which can modify the activity of proteins . The compound is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .Physical And Chemical Properties Analysis
The compound is slightly soluble in water . Its calculated physicochemical properties include a number of heavy atoms (11), a number of aromatic heavy atoms (6), a fraction Csp3 (0.38), a number of rotatable bonds (1), a number of H-bond acceptors (2.0), and a number of H-bond donors (1.0) . Its lipophilicity (Log Po/w) is 1.77 .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide. These studies have found that certain acetamide derivatives exhibit good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents. The computational calculations have also been used to support the synthesis of new compounds, providing a foundation for further research in medicinal chemistry (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Corrosion Inhibition
Studies on the synthesis and evaluation of acetamide derivatives have demonstrated their effectiveness as corrosion inhibitors. These compounds, including isoxazolidine and isoxazoline derivatives, have been characterized for their physical properties and tested for corrosion prevention efficiency, presenting a valuable application in materials science and engineering (A. Yıldırım, M. Cetin, 2008).
Antitumor Activity
Another area of research has been the synthesis and evaluation of acetamide derivatives for their antitumor activity. Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and shown potent antiproliferative activity against various cancer cell lines. This research opens avenues for the development of new anticancer drugs, showcasing the therapeutic potential of acetamide derivatives in oncology (Zhilin Wu, Na Ding, Yuting Tang, Jiao Ye, Junmei Peng, A. Hu, 2017).
Molecular Docking and Density Functional Theory Studies
Molecular docking and density functional theory (DFT) studies on acetamide derivatives, including N-(5-aminopyridin-2-yl)acetamide, have provided insights into their bioactivity. These studies have explored the conformational stability, electronic properties, and potential antidiabetic activity of these compounds, contributing to the understanding of their interactions at the molecular level and their potential biomedical applications (R. M. Asath, T. Rekha, S. Premkumar, T. Mathavan, A. M. Benial, 2016).
Chemoselective Transformations
Research has also focused on the chemoselective transformation of acetamide derivatives for the synthesis of natural product analogs. These studies demonstrate the versatility of acetamide derivatives in organic synthesis, enabling selective transformations under various conditions and offering a toolkit for synthesizing complex molecules for pharmaceutical and material science applications (V. P. Santhanakrishnan, R. Mohankumar, S. Narasimhan, 2016).
Safety And Hazards
将来の方向性
The compound is used in the synthesis of diarylureas, which are allosteric modulators . This suggests potential applications in the development of drugs that target proteins in a specific and controlled manner. It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers , indicating its potential use in the development of new treatments for diseases such as cancer.
特性
IUPAC Name |
N-[2-(6-bromopyridin-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(14)13-10(2,3)8-5-4-6-9(11)12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGAEADEVETQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
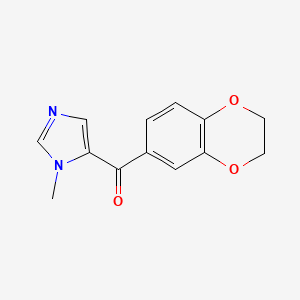
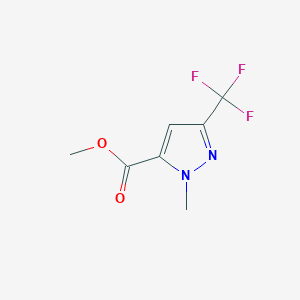
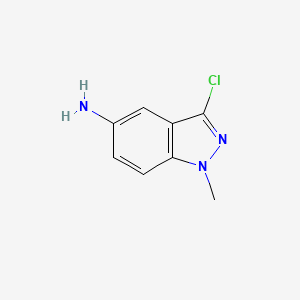

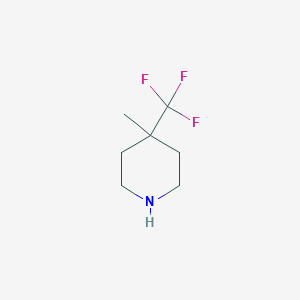
![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
